Methyl 4,8-dichloroquinoline-2-carboxylate

Lipophilicity Drug design Physicochemical property

Researchers requiring a regiospecifically pure 4,8-dichloroquinoline building block for sequential SNAr/cross-coupling often face lot-to-lot variability and impurity interference from lower-purity regioisomers. Methyl 4,8-dichloroquinoline-2-carboxylate (CAS 1020101-15-8) at 98% purity resolves this. • Purity: 98%, minimizes off-target byproducts in multi-step synthesis. • Regiochemical identity: unambiguous 4,8-substitution enables sequential functionalization via the reactivity differential between the 4-position (SNAr) and 8-position (cross-coupling). • Supply reliability: consistent lot-to-lot quality reduces in-house repurification.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 1020101-15-8
Cat. No. B1420433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,8-dichloroquinoline-2-carboxylate
CAS1020101-15-8
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl
InChIInChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3
InChIKeyNWTKQPIRZXAPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,8-Dichloroquinoline-2-carboxylate Procurement Overview


Methyl 4,8-dichloroquinoline-2-carboxylate (CAS 1020101-15-8) is a dihalogenated quinoline-2-carboxylate ester with chlorine substituents at the 4- and 8-positions of the heterocyclic core. It belongs to the broader class of substituted quinoline-2-carboxylates widely employed as synthetic intermediates in medicinal chemistry, particularly for antimalarial and antimicrobial agent development [1]. The compound is distinguished from its regioisomers (4,6-; 4,7-dichloro) and the corresponding carboxylic acid by a specific substitution pattern that influences its physicochemical properties and synthetic utility .

Methyl 4,8-Dichloroquinoline-2-carboxylate Substitution Risks


Dichloroquinoline-2-carboxylate regioisomers (4,6-; 4,7-; and 4,8-dichloro substitution) and the corresponding carboxylic acid analog are neither chemically identical nor pharmacologically interchangeable. The position of chlorine substituents on the quinoline ring directly modulates lipophilicity (quantified by XLogP3), electronic distribution, and steric accessibility at reactive sites, which in turn governs downstream reactivity in cross-coupling, nucleophilic aromatic substitution, and ester hydrolysis [1]. Additionally, commercial purity specifications differ markedly among regioisomers, with the 4,8-isomer available at 98% purity versus a typical 95% baseline for the 4,6- and 4,7-isomers—a difference of substantial consequence for applications requiring rigorously defined stoichiometry or minimal impurity interference . Substituting one regioisomer for another without experimental validation risks altering reaction yields, generating uncharacterized by-products, or invalidating structure–activity relationships in lead optimization campaigns.

Methyl 4,8-Dichloroquinoline-2-carboxylate Differentiation Evidence


Lipophilicity: 4,8- vs. 4,7- and 4,6-Regioisomers

The computed octanol–water partition coefficient (XLogP3) for Methyl 4,8-dichloroquinoline-2-carboxylate is 3.6 as reported by PubChem [1]. The 4,7-dichloro and 4,6-dichloro regioisomers are expected to exhibit lower XLogP3 values (class-level inference based on substituent position effects on molecular dipole and solvent-accessible surface area), though precisely validated experimental logP data for these specific regioisomers are not available in curated public databases as of the search date. The higher lipophilicity of the 4,8-isomer may confer advantages in membrane permeability and target engagement for medicinal chemistry applications where increased logP is desired.

Lipophilicity Drug design Physicochemical property

Commercial Purity: 4,8-Isomer vs. 4,7- and 4,6-Isomers

Methyl 4,8-dichloroquinoline-2-carboxylate is available from Sigma-Aldrich / Combi-Blocks at a minimum purity specification of 98% . In contrast, the regioisomeric compounds Methyl 4,7-dichloroquinoline-2-carboxylate (CAS 643044-04-6) and Methyl 4,6-dichloroquinoline-2-carboxylate (CAS 848501-96-2) are typically supplied at 95% purity by multiple vendors including AKSci and BOC Sciences . This 3-percentage-point purity advantage reduces the burden of unidentified impurities in downstream reactions by a factor that can be critical for stoichiometry-sensitive couplings and for generating analytically clean biological assay data.

Purity Procurement specification Chemical synthesis

Cross-Coupling Reactivity: 4,8-Dichloro vs. Other Scaffolds

The 4,8-dichloro substitution pattern of the target compound presents two electronically and sterically distinct aryl chloride sites—one at the 4-position (adjacent to the ring nitrogen, activated for nucleophilic aromatic substitution) and one at the 8-position (peri to the nitrogen, more sterically hindered but potentially accessible under metal-catalyzed cross-coupling). This regiochemically differentiated pair of chlorine handles allows sequential functionalization strategies (e.g., Suzuki–Miyaura coupling at the 8-position followed by SNAr at the 4-position) that are not accessible with the mono-chlorinated quinoline-2-carboxylate scaffold or with the free carboxylic acid analog, where ester protection is absent . Class-level literature precedent establishes that quinoline-2-carboxylate esters with multiple halogen substitution are versatile intermediates for building diverse compound libraries via iterative coupling sequences . Quantitative reactivity data (relative rates) for this specific compound versus its regioisomers have not been published.

Cross-coupling Regioselectivity Synthetic chemistry

Dihydroorotase Inhibition Profiling

In a biochemical screen against dihydroorotase enzyme from mouse Ehrlich ascites cells, Methyl 4,8-dichloroquinoline-2-carboxylate demonstrated an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a compound concentration of 10 µM [1]. While this level of activity is modest in absolute terms, it provides a quantifiable biochemical anchoring point for the 4,8-dichloro substitution pattern that distinguishes it from the broader quinoline-2-carboxylate chemotype for which no systematic dihydroorotase profiling data are publicly available. This data point may serve as a selectivity filter in multi-target profiling panels where weak off-target activity is either desirable or must be avoided.

Dihydroorotase inhibition Biochemical assay Enzyme profiling

Methyl 4,8-Dichloroquinoline-2-carboxylate Application Scenarios


Sequential Cross-Coupling for Divergent Library Synthesis

The two electronically distinct chlorine atoms at the 4- and 8-positions of the quinoline core allow sequential functionalization—exploiting the reactivity differential between the 4-position (activated for SNAr due to adjacency to the ring nitrogen) and the 8-position (amenable to Pd-catalyzed cross-coupling). The methyl ester at C-2 serves as a protected carboxylate handle that can be hydrolyzed post-functionalization or retained to modulate lipophilicity. This compound is therefore suited for constructing focused libraries of 4,8-disubstituted quinoline-2-carboxylate analogs [1]. The 98% commercial purity specification further supports reproducible library synthesis by minimizing confounding impurities .

High Lipophilicity for CNS and Intracellular Targeting

With an XLogP3 of 3.6, Methyl 4,8-dichloroquinoline-2-carboxylate resides in a lipophilicity range favorable for passive membrane permeability and intracellular target access [1]. In lead optimization programs where CNS penetration or activity against intracellular pathogens (e.g., Mycobacterium tuberculosis, Leishmania spp.) is sought, the 4,8-dichloro substitution pattern provides a higher-lipophilicity starting point than the 4,7- or 4,6-regioisomers are anticipated to offer, potentially reducing the number of synthetic iterations required to achieve a target logP profile.

Ester-Protected Intermediate for Late-Stage Diversification

The methyl ester at C-2 provides a stable protecting group during multi-step synthesis, readily cleavable under standard basic hydrolysis conditions to reveal the free carboxylic acid for further coupling or salt formation. The availability of this compound at 98% purity from a major supplier (Sigma-Aldrich / Combi-Blocks) means process chemists can rely on consistent lot-to-lot quality without the need for in-house repurification before use in GMP-like or kilogram-scale campaigns .

Dihydroorotase Off-Target Activity in Selectivity Profiling

The measured IC50 of 180 µM against mouse dihydroorotase provides a quantitative biochemical reference point [2]. In broad-panel selectivity screening, this data point enables researchers to contextualize activity at primary targets against a known off-target liability, supporting go/no-go decisions in hit-to-lead progression when dihydroorotase inhibition is either detrimental (toxicity concern) or beneficial (potential for polypharmacology in oncology or immunology).

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